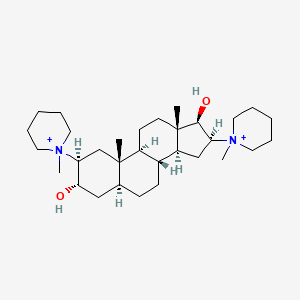

Desdiacetylpancuronium

Description

Structure

3D Structure

Properties

CAS No. |

43021-46-1 |

|---|---|

Molecular Formula |

C31H56N2O2+2 |

Molecular Weight |

488.8 g/mol |

IUPAC Name |

(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C31H56N2O2/c1-30-14-13-24-23(25(30)20-26(29(30)35)32(3)15-7-5-8-16-32)12-11-22-19-28(34)27(21-31(22,24)2)33(4)17-9-6-10-18-33/h22-29,34-35H,5-21H2,1-4H3/q+2/t22-,23+,24-,25-,26-,27-,28-,29-,30-,31-/m0/s1 |

InChI Key |

LPXWONMTBVUBHC-OBIZLECESA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)[N+]4(CCCCC4)C)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)[N+]6(CCCCC6)C)C |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)[N+]4(CCCCC4)C)CCC5C3(CC(C(C5)O)[N+]6(CCCCC6)C)C |

Origin of Product |

United States |

Advanced Analytical Characterization Methodologies for Desdiacetylpancuronium

Chromatographic Separation Techniques for High-Resolution Analysis

Chromatographic methods are fundamental for isolating Desdiacetylpancuronium from complex biological samples and for separating it from structurally similar compounds. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and capillary electrophoresis (CE) are powerful tools for achieving the necessary resolution and sensitivity.

Liquid Chromatography Applications (HPLC, UPLC)

High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are the cornerstones for the analysis of pancuronium (B99182) and its metabolites. These techniques offer robust and reproducible methods for separating these non-volatile, polar compounds.

A key challenge in the analysis of this compound and its parent compounds is their chemical nature as quaternary ammonium (B1175870) steroids. A stability-indicating HPLC-MS method has been developed for the quantification of pancuronium and its degradation products, which is crucial for quality control and stability studies of pharmaceutical formulations nih.gov. For the simultaneous determination of pancuronium, vecuronium (B1682833), and their metabolites, including 3,17-bisdesacetylpancuronium (this compound), a liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) method has been established umin.ac.jpnih.gov. Under optimized conditions, these compounds can be almost fully separated in a short analytical run time umin.ac.jpnih.gov.

UPLC systems, utilizing smaller particle size columns, offer even greater resolution and speed compared to conventional HPLC mdpi.comresearchgate.netnih.gov. A UPLC-MS/MS method, for instance, allows for rapid and sensitive quantification of analytes in biological samples like plasma nih.govpensoft.net. The separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (like ammonium formate (B1220265) buffer) and an organic modifier (such as acetonitrile) nih.govmdpi.com.

Table 1: Example of HPLC/UPLC Method Parameters for Pancuronium and Metabolites

| Parameter | Condition | Source |

|---|---|---|

| Column | Kinetex 2.6 µm C18, 100 Å, 100x2.1 mm | nih.gov |

| Mobile Phase A | 5 mM ammonium formate buffer (pH = 3) | nih.gov |

| Mobile Phase B | Acetonitrile (B52724) with 10% Mobile Phase A | nih.gov |

| Gradient | 90% A to 10% A over 2 minutes | nih.gov |

| Flow Rate | 0.4 mL/min | Not specified |

| Detection | Mass Spectrometry (MS) | nih.gov |

Capillary Electrophoresis for Isomer and Purity Assessment

Capillary electrophoresis (CE) provides an alternative and powerful technique for the separation of charged species like this compound. It offers high efficiency and requires minimal sample volume. A capillary electrophoretic method has been successfully developed for the separation of pancuronium and vecuronium ions nih.gov. This method utilizes a bare fused-silica capillary and an optimized background electrolyte (BGE) containing a borate (B1201080) buffer and a cyclodextrin (B1172386) modifier to achieve baseline resolution in under four minutes nih.govsemanticscholar.orgresearchgate.net. The use of cyclodextrins in the BGE is critical as it aids in the chiral separation and resolution of closely related compounds. While not explicitly detailed for this compound, the principles of this method are directly applicable to its analysis, particularly for purity assessment and the separation from its parent compound and other deacetylated metabolites.

Advanced Sample Preparation Strategies for Complex Matrices

The analysis of this compound in biological matrices such as serum or urine necessitates effective sample preparation to remove interferences and enrich the analyte. Given the complexity of these matrices, a multi-step approach is often required creative-proteomics.com.

Solid-phase extraction (SPE) is a commonly employed technique for the extraction of pancuronium and its metabolites from biological fluids nih.govfortunejournals.com. For quaternary ammonium compounds like this compound, weak cation exchange cartridges have proven to be particularly useful umin.ac.jpnih.gov. This approach effectively captures the positively charged analytes from the sample matrix, allowing for interfering substances to be washed away. The retained compounds can then be eluted with an appropriate solvent, providing a cleaner and more concentrated sample for subsequent LC-MS analysis. Other methods, such as dye-extraction, have also been explored for the determination of pancuronium and its metabolites in urine nih.gov. For urine samples specifically, preparation can involve simple dilution and centrifugation, or for more complex analyses, enzymatic digestion followed by SPE to remove interfering substances sigmaaldrich.comnih.gov.

Spectroscopic Approaches for Structural Elucidation and Confirmation

Mass spectrometry, particularly when coupled with chromatographic separation, is an indispensable tool for the structural elucidation and confirmation of this compound. High-resolution mass spectrometry and tandem mass spectrometry provide definitive information on the elemental composition and structure of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown or confirming the identity of a known compound uci.edursc.orgresearchgate.net. For this compound, which is a metabolite of pancuronium, its molecular formula can be predicted based on the metabolic pathway (deacetylation). HRMS can then be used to confirm this prediction by providing a measured mass with a high degree of accuracy, typically within a few parts per million (ppm) mdpi.com.

In the analysis of pancuronium and its metabolites using LC-ESI-MS, the mass spectra reveal characteristic ions. For this compound (3,17-bisdesacetylpancuronium), the mass spectrum shows a base peak ion corresponding to the doubly charged molecule ([M]²⁺) at a mass-to-charge ratio (m/z) of 244.1 umin.ac.jp. This accurate mass measurement, when performed on a high-resolution instrument, allows for the unambiguous determination of its elemental formula, distinguishing it from other co-eluting compounds or matrix components rsc.org.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain structural information about a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions miamioh.eduuab.edulibretexts.org. This is particularly valuable for distinguishing between isomeric compounds and confirming the identity of metabolites.

In the analysis of this compound, the doubly charged molecular ion at m/z 244.1 can be selected as the precursor ion in an MS/MS experiment. Collision-induced dissociation (CID) of this precursor ion will generate a unique fragmentation pattern that is characteristic of the this compound structure umin.ac.jp. The analysis of these fragment ions provides information about the connectivity of the molecule and the location of functional groups nih.govnih.gov. For instance, the fragmentation of the steroid backbone and the loss of the piperidine (B6355638) rings would produce specific product ions. The full-scan mass spectra of pancuronium and its metabolites show molecular ions, and their MS/MS spectra reveal fragments that are typical for these specific compounds, allowing for their unequivocal differentiation nih.gov. This detailed fragment ion analysis provides a high level of confidence in the identification of this compound in complex samples.

Table 2: Mass Spectrometric Data for Pancuronium Metabolites

| Compound | Precursor Ion (m/z) | Ion Type | Key Fragment Ions (m/z) | Source |

|---|---|---|---|---|

| Pancuronium (PAN) | 286.2 | [M]²⁺ | Not specified | umin.ac.jp |

| 17-monodesacetylpancuronium | 265.2 | [M]²⁺ | Not specified | umin.ac.jp |

| This compound | 244.1 | [M]²⁺ | Not specified | umin.ac.jp |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure of molecules, including the relative stereochemistry of chiral centers. wordpress.com For a complex steroidal molecule like this compound, ¹H and ¹³C NMR, along with two-dimensional techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), provide detailed insights into its conformation and the spatial arrangement of its substituents.

The stereochemistry of this compound can be determined by analyzing key NMR parameters. Diastereotopic protons, which are protons that are not chemically equivalent due to the presence of a chiral center, will exhibit different chemical shifts in the ¹H NMR spectrum. masterorganicchemistry.com In the rigid steroidal framework of this compound, many methylene (B1212753) (CH₂) protons are diastereotopic and thus display distinct signals.

The magnitude of the coupling constant (J-value) between adjacent protons is dependent on the dihedral angle between them, which can be used to infer the relative stereochemistry. oup.com For instance, a large coupling constant between two protons on a six-membered ring is indicative of an axial-axial relationship. Furthermore, the Nuclear Overhauser Effect (nOe) provides information about the proximity of protons through space. wordpress.com An nOe is observed between protons that are close to each other in space, regardless of whether they are directly bonded, which is crucial for determining the stereochemical configuration of complex molecules. wordpress.com

Table 1: Hypothetical ¹H NMR Data for Key Protons in this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Stereochemical Information |

|---|---|---|---|---|

| H-3 | ~3.5 | m | - | The chemical shift is indicative of a proton attached to a carbon bearing a hydroxyl group. |

| H-5 | ~2.4 | d | 12 | A large coupling constant suggests a trans-diaxial relationship with an adjacent axial proton. |

| H-17 | ~3.6 | m | - | Similar to H-3, this proton is on a carbon with a hydroxyl group. |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. nih.gov The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific functional groups. nih.gov

The primary functional groups in this compound include hydroxyl (-OH) groups, secondary amine groups within the piperidine rings, and the quaternary ammonium groups. The steroid backbone will also give rise to characteristic C-H stretching and bending vibrations. libretexts.org The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of O-H stretching vibrations from the hydroxyl groups. The C-O stretching vibrations would likely appear in the 1000-1260 cm⁻¹ region. The C-N stretching vibrations of the amine functionalities would be expected in the 1020-1250 cm⁻¹ range.

Table 2: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3200-3600 | O-H stretch | Hydroxyl |

| 2850-3000 | C-H stretch | Alkane (steroid backbone) |

| 1450-1470 | C-H bend | Alkane (steroid backbone) |

| 1000-1260 | C-O stretch | Hydroxyl |

Integrated Analytical Platforms for Comprehensive Profiling

The comprehensive characterization of this compound, especially in complex biological matrices, necessitates the use of integrated analytical platforms that couple high-resolution separation techniques with sensitive detection methods.

LC-MS/MS and CE-MS/MS in Complex Mixture Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative and qualitative analysis of drug metabolites in biological fluids. kuleuven.beresearchgate.net The separation of this compound from other metabolites and endogenous compounds can be achieved using reversed-phase or hydrophilic interaction liquid chromatography (HILIC). nih.gov Following chromatographic separation, the compound is ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. nih.gov The high selectivity and sensitivity of MS/MS allow for the detection of trace amounts of the analyte. nih.gov

Capillary Electrophoresis-Tandem Mass Spectrometry (CE-MS/MS) is an alternative and complementary technique for the analysis of charged species like this compound. researchgate.net CE offers high separation efficiency and can be particularly useful for separating structurally similar compounds. The coupling of CE with MS/MS provides a powerful tool for the analysis of complex mixtures. uniba.it

Table 3: Typical Parameters for LC-MS/MS Analysis of Quaternary Ammonium Compounds

| Parameter | Description |

|---|---|

| Chromatography | |

| Column | C18 reversed-phase or HILIC |

| Mobile Phase | Gradient elution with acetonitrile and water containing a modifier like formic acid or ammonium acetate |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]⁺ or [M]²⁺ of this compound |

Multi-Omics Data Integration in Metabolite Characterization

A deeper understanding of the biological role and context of this compound can be achieved through the integration of multi-omics data. nih.govnih.gov This approach combines data from different "omics" fields, such as metabolomics, proteomics, and transcriptomics, to provide a more holistic view of a biological system. mdpi.com

Metabolomics studies, utilizing techniques like LC-MS/MS, can identify and quantify this compound and other related metabolites. mdpi.com By integrating this data with proteomics data, which provides information on protein expression levels, it may be possible to identify the specific enzymes responsible for the metabolism of pancuronium to this compound. Furthermore, transcriptomics data can reveal changes in gene expression that may be associated with the presence of the compound. This integrated multi-omics approach is invaluable for characterizing the metabolic pathways and biological impact of drug metabolites. dntb.gov.ua

Table 4: Contribution of Different Omics Data to the Characterization of this compound

| Omics Field | Data Provided | Potential Insights for this compound |

|---|---|---|

| Metabolomics | Identification and quantification of metabolites | Elucidation of metabolic pathways involving this compound. |

| Proteomics | Identification and quantification of proteins | Identification of enzymes responsible for the formation and further metabolism of this compound. |

| Transcriptomics | Quantification of gene transcripts | Understanding the regulatory mechanisms that influence the metabolism of pancuronium. |

Elucidation of Biotransformation and Metabolic Pathways of Desdiacetylpancuronium

In Vitro Model Systems for Biotransformation Studies

To investigate the metabolic conversion of pancuronium (B99182) to Desdiacetylpancuronium without the complexities of a full biological system, researchers employ a variety of in vitro (in glass) and ex vivo (out of the living) model systems. These models range from subcellular fractions to whole organ preparations, each offering unique advantages for studying specific aspects of biotransformation.

Hepatic microsomes are vesicles formed from the endoplasmic reticulum of liver cells (hepatocytes) when the cells are broken apart. These preparations are a rich source of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, and are widely used in early preclinical studies to assess metabolic stability.

For a compound like pancuronium, incubation with human liver microsomes (HLMs) serves as a primary screening tool to identify metabolic pathways. The process involves incubating the parent drug with a suspension of microsomes in a buffered solution, fortified with necessary cofactors like NADPH (for CYP-mediated reactions). The reaction is typically stopped at various time points, and the mixture is analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the formation of metabolites such as this compound. While CYP enzymes are the most prominent in microsomes, other enzymes like carboxylesterases, which are crucial for hydrolysis reactions like deacetylation, are also present. Studies on similar aminosteroid (B1218566) compounds like rocuronium have utilized human liver microsomes to characterize interactions with CYP enzymes, demonstrating the utility of this system for the broader class of molecules researchgate.net.

Isolated hepatocytes are considered a "gold standard" in vitro model because they contain the full complement of hepatic metabolic enzymes, including both Phase I and Phase II pathways, as well as transporter proteins, in a more physiologically relevant cellular environment than microsomes. Both freshly isolated and cryopreserved primary human hepatocytes are used.

In this model, a suspension or monolayer culture of hepatocytes is incubated with pancuronium. Over time, samples of the culture medium are collected and analyzed for the disappearance of the parent compound and the appearance of metabolites like this compound. This system allows for a more comprehensive assessment of metabolic pathways and can provide quantitative data to predict in vivo metabolic clearance thermofisher.com. The use of primary hepatocytes is crucial as they best reflect the metabolic activities of the human liver. Studies utilizing primary human hepatocytes in microchip devices have shown enhanced metabolic activity for various CYPs and other enzymes compared to standard static cultures, highlighting the continuous innovation in this model system rsc.org.

More complex ex vivo models that preserve the multicellular architecture and cell-cell interactions of the native liver include precision-cut liver slices (PCLS) and isolated perfused liver (IPL) preparations.

Precision-Cut Liver Slices (PCLS): PCLS are thin slices of liver tissue (typically around 250 µm thick) that can be maintained in culture for several days biorxiv.org. This model preserves the natural architecture of the liver, including the relationships between hepatocytes and other cell types, which can be important for certain metabolic functions. PCLS can be prepared from human liver tissue, offering a highly relevant system for studying the formation of this compound from pancuronium in a tissue context.

Isolated Perfused Liver (IPL): The IPL model involves surgically isolating the liver while maintaining its vascular system, allowing it to be perfused with an oxygenated, nutrient-rich buffer containing the drug of interest. A study using an isolated perfused rat liver model investigated the uptake and biliary excretion of pancuronium. The results showed that pancuronium was taken up by the liver and that a small percentage of the dose was excreted into the bile unchanged nih.gov. This model is invaluable for studying the kinetics of hepatic uptake, metabolism, and excretion simultaneously, providing a dynamic view of the biotransformation process that leads to this compound.

Table 1: Comparison of In Vitro Models for this compound Biotransformation Studies

| Model System | Key Features | Advantages | Limitations |

|---|---|---|---|

| Hepatic Microsomes | Subcellular fraction containing endoplasmic reticulum enzymes (e.g., CYPs, esterases). | High-throughput, cost-effective, good for initial screening of Phase I metabolism. | Lacks Phase II enzymes, cofactors must be added, no cellular context (transporters). |

| Isolated Hepatocytes | Intact, single liver cells (primary or cell lines). | Contains a full range of Phase I and II enzymes and transporters; considered a "gold standard" in vitro model. | Limited lifespan for primary cells, potential for de-differentiation in culture. |

| Liver Slices (PCLS) | Thin slices of intact liver tissue. | Preserves tissue architecture and cell-cell interactions. | Shorter viability than cultured cells, potential for diffusion limitations. |

| Organ Perfusion (IPL) | Intact, isolated liver with vascular perfusion. | Provides dynamic data on uptake, metabolism, and excretion; preserves organ architecture. | Technically complex, lower throughput, typically uses animal tissue. |

| Recombinant Enzymes | Purified, individually expressed metabolic enzymes. | Allows for precise identification of specific enzymes responsible for a metabolic step. | Lacks biological complexity; does not account for interactions with other proteins or pathways. |

To identify the specific enzyme(s) responsible for a particular metabolic reaction, researchers use recombinant enzyme systems. These systems involve expressing a single, purified human enzyme, such as a specific CYP isoform or a carboxylesterase, in a host cell line (e.g., bacteria, yeast, or insect cells).

To pinpoint the enzyme that converts pancuronium to this compound, pancuronium would be incubated individually with a panel of recombinant human enzymes, particularly carboxylesterases, given that deacetylation is a hydrolysis reaction. By observing which enzyme preparation successfully produces this compound, the key catalyst can be identified. This approach is essential for understanding potential drug-drug interactions and genetic polymorphisms that could affect the metabolism of pancuronium.

Enzymatic Conversion Mechanisms and Enzyme Kinetics

The conversion of pancuronium to this compound is an enzymatic process involving the hydrolysis of an ester bond.

The biotransformation of pancuronium to its deacetylated metabolites, such as 3-desacetylpancuronium and 17-desacetylpancuronium, is achieved through hydrolysis of the acetyl ester groups on the steroid nucleus aneskey.com. This type of reaction is primarily catalyzed by carboxylesterases (CES) nih.govnih.gov.

In humans, two major carboxylesterases, hCE1 and hCE2, are responsible for the metabolism of a wide variety of drugs containing ester or amide linkages nih.gov.

hCE1 is predominantly found in the liver and preferentially hydrolyzes esters with a small alcohol group and a large acyl group.

hCE2 is highly expressed in the intestine and liver.

Given that the deacetylation of pancuronium occurs in the liver, it is highly probable that hepatic carboxylesterases, most likely hCE1, are the key enzymes responsible for this conversion. While cytochrome P450 enzymes are major players in drug metabolism, they primarily catalyze oxidative and reductive reactions, not the direct hydrolysis of ester bonds. Therefore, the formation of this compound is unlikely to be a CYP-mediated event. Definitive identification would require studies using recombinant human carboxylesterases as described in section 3.1.4.

Cofactor Dependencies and Regeneration Strategies

The biotransformation of this compound, a metabolite of Pancuronium, is intrinsically linked to the availability of specific cofactors that participate in enzymatic reactions. While direct studies on this compound's cofactor requirements are not extensively detailed in the available literature, inferences can be drawn from the metabolic pathways of its parent compound and general principles of drug metabolism. The primary routes of metabolism for steroidal compounds often involve oxidation, reduction, and hydrolysis, which are dependent on cofactors such as nicotinamide adenine dinucleotide (NAD+) and its phosphorylated form (NADP+).

For these metabolic processes to continue, the regeneration of consumed cofactors is essential. hw.ac.uknih.gov The cellular machinery employs several strategies to maintain a balanced pool of these vital molecules. Enzymatic regeneration is a highly specific and efficient method. nih.gov For instance, the regeneration of NADH from NAD+ can be coupled to the oxidation of a secondary substrate, a process catalyzed by dehydrogenases. illinois.edu These systems are crucial for sustaining the metabolic activity required for the biotransformation of xenobiotics like this compound.

Common Cofactor Regeneration Systems in Drug Metabolism

| Regeneration System | Key Enzymes | Cofactor Regenerated |

|---|---|---|

| Glucose-6-phosphate dehydrogenase | Glucose-6-phosphate dehydrogenase | NADPH |

| Formate (B1220265) dehydrogenase | Formate dehydrogenase | NADH |

Reaction Rate Determination and Inhibition Studies

The determination of reaction rates is fundamental to understanding the kinetics of this compound's metabolism. nih.govwikipedia.org Enzyme kinetics studies are employed to measure the rate at which enzymes catalyze the biotransformation of this compound. wikipedia.org These studies typically involve incubating the compound with liver microsomes or recombinant enzymes and measuring the disappearance of the substrate or the formation of its metabolites over time. nih.gov The data obtained are then used to calculate key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). researchgate.netyoutube.com

Inhibition studies are conducted to identify substances that can interfere with the metabolism of this compound. nih.gov These studies are crucial for predicting potential drug-drug interactions. Inhibition can be competitive, non-competitive, or uncompetitive, and kinetic analysis helps in elucidating the mechanism of inhibition. ox.ac.uk For instance, pancuronium has been shown to non-competitively inhibit the norepinephrine transporter. nih.gov

Metabolic Pathway Mapping and Network Analysis

The elucidation of the metabolic pathways of this compound involves identifying the series of biochemical reactions it undergoes in the body. researchgate.netnih.gov This process is essential for understanding its pharmacological and toxicological profile.

Metabolite Identification and Quantification

The identification and quantification of metabolites are central to mapping the metabolic fate of this compound. nih.govnih.govmdpi.com Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are the methods of choice for these studies. nih.gov These techniques allow for the separation, detection, and structural elucidation of metabolites in biological samples such as urine and plasma. mdpi.com

The metabolism of the parent compound, pancuronium, results in several desacetylated derivatives, including 3-desacetylpancuronium, 17-desacetylpancuronium, and 3,17-desacetylpancuronium (which is this compound). nih.govnih.gov Studies have shown that after administration of pancuronium, about 20% of the dose recovered in urine consists of these desacetylated metabolites. nih.gov

Flux Balance Analysis for Pathway Activity Assessment

Flux Balance Analysis (FBA) is a computational method used to predict the flow of metabolites through a metabolic network at a steady state. creative-proteomics.comwikipedia.org This systems biology approach can be applied to assess the activity of metabolic pathways involved in the biotransformation of this compound. researchgate.netnih.gov By constructing a stoichiometric model of the relevant metabolic reactions, FBA can simulate how perturbations, such as the introduction of the compound, affect the metabolic fluxes within the network. wikipedia.orgnih.gov This analysis can help in identifying key enzymes and pathways responsible for the metabolism of this compound and predicting the formation of its metabolites. researchgate.net

Comparative Metabolomics with Parent Compound (Pancuronium)

Pharmacokinetic Parameters of Pancuronium and its Metabolites

| Compound | ED50 (mg/kg) | Elimination Half-life (min) |

|---|---|---|

| Pancuronium | 0.041 | 110 |

| 3-OH-pancuronium | 0.082 | 68 |

| 17-OH-pancuronium | 2.0 | 73 |

This data indicates that the desacetylation at both the 3 and 17 positions significantly reduces the neuromuscular blocking potency. nih.gov

Molecular Pharmacology and Biochemical Interactions of Desdiacetylpancuronium

Receptor Binding Studies and Ligand-Target Interactions

Desdiacetylpancuronium's primary pharmacological action is the antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction. This interaction prevents acetylcholine from binding to these receptors, thereby inhibiting muscle contraction.

Research indicates that this compound possesses significant neuromuscular blocking potency, estimated to be approximately 50% to 66% of that of the parent compound, pancuronium (B99182). nih.govdokumen.pubperfusaobrasil.com.br This suggests a high binding affinity for nAChRs at the motor end-plate. While specific binding affinity constants (Ki) for this compound are not extensively reported in publicly available literature, its potency relative to pancuronium underscores its strong interaction with these receptors.

In addition to its effects at the neuromuscular junction, the parent compound, pancuronium, is known to exhibit vagolytic effects by blocking cardiac muscarinic receptors. dokumen.pubperfusaobrasil.com.br This suggests a degree of interaction with muscarinic acetylcholine receptors (mAChRs). Although detailed selectivity data for this compound is scarce, its structural similarity to pancuronium implies a potential for interaction with mAChRs, albeit likely with different affinity compared to nAChRs.

| Compound | Relative Neuromuscular Blocking Potency | Primary Receptor Target |

|---|---|---|

| Pancuronium | 100% (Reference) | Nicotinic Acetylcholine Receptor (Neuromuscular Junction) |

| This compound | ~50% - 66% | Nicotinic Acetylcholine Receptor (Neuromuscular Junction) |

The nicotinic acetylcholine receptor at the neuromuscular junction is primarily of the adult (α1)₂β1δε subunit composition. This compound's potent neuromuscular blocking activity is a direct result of its interaction with this specific isoform. jaypeedigital.com

The interaction of this compound with various subtypes of muscarinic receptors (M1-M5) has not been extensively characterized in available research. However, the known vagolytic effects of pancuronium are attributed to the blockade of M2 receptors in the sinoatrial node of the heart. dokumen.pub It is plausible that this compound shares this property to some extent, contributing to potential cardiovascular side effects. Further research is needed to fully elucidate its binding profile across different nAChR and mAChR subtypes and isoforms.

This compound functions as a competitive antagonist at the postsynaptic nAChRs of the neuromuscular junction. jaypeedigital.comquizlet.com By competing with the endogenous agonist, acetylcholine, for the same binding sites on the α-subunits of the receptor, it prevents the ion channel from opening. This inhibition of ion flow across the muscle cell membrane prevents depolarization and subsequent muscle contraction. The antagonism is reversible and can be overcome by increasing the concentration of acetylcholine at the synaptic cleft, which is the principle behind the use of anticholinesterase agents for reversal of neuromuscular blockade. nih.gov

Enzyme Modulation and Inhibition Profiles

Studies on the parent compound, pancuronium, have demonstrated a highly selective and potent inhibition of serum cholinesterase (butyrylcholinesterase or BChE) over acetylcholinesterase (AChE). researchgate.net One study reported an IC50 value of 2.3 x 10-7 M and a Ki of 4.2 x 10-8 M for pancuronium's inhibition of human serum cholinesterase, while its inhibitory potency against acetylcholinesterase was over a thousand times weaker. researchgate.netresearchgate.net

| Enzyme | Inhibitory Concentration (IC50) | Inhibition Constant (Ki) | Selectivity |

|---|---|---|---|

| Butyrylcholinesterase (Serum) | 2.3 x 10-7 M | 4.2 x 10-8 M | Highly selective for Butyrylcholinesterase |

| Acetylcholinesterase (RBC) | > 1000-fold weaker inhibition | Not specified |

Currently, there is no available scientific literature to suggest that this compound exerts allosteric effects on the activity of cholinesterases or other relevant enzymes. Its primary mechanism of interaction with these enzymes is believed to be competitive inhibition at the active site. Further research would be necessary to investigate any potential allosteric modulatory roles.

Cellular Signaling Pathway Investigations

The cellular signaling pathways modulated by this compound, an active metabolite of pancuronium, are critical to understanding its full pharmacological profile beyond its effects at the neuromuscular junction. While direct comprehensive studies on this compound are limited, research on its parent compound, pancuronium, provides significant insights into potential signaling cascades that may be influenced by this metabolite.

Exploration of Downstream Signaling Cascades

Investigations into the broader cellular effects of aminosteroid (B1218566) neuromuscular blocking agents have revealed interactions with signaling pathways that regulate fundamental cellular processes, including apoptosis. Although specific downstream signaling cascades for this compound have not been fully elucidated, studies on pancuronium suggest a potential for interaction with apoptotic pathways.

A notable in vitro study demonstrated that pancuronium bromide can promote apoptosis in peripheral blood lymphocytes at clinically relevant concentrations. This effect was associated with a significant upregulation in the expression of key components of the death receptor pathway, including Fas and its ligand, FasL. Furthermore, an increase in the intracellular expression of interleukin-1β-converting enzyme (ICE), also known as caspase-1, was observed. This suggests a potential signaling cascade initiated by the binding of pancuronium to cell surface receptors, leading to the activation of downstream caspases, which are critical executioners of apoptosis. drugbank.com

The study also pointed to the involvement of the mitochondrial pathway of apoptosis. Lymphocytes treated with pancuronium exhibited a dissipation of the mitochondrial membrane potential and an increased production of reactive oxygen species (ROS). This was accompanied by a decrease in glutathione (B108866) (GSH) levels, indicating a state of oxidative stress. This suggests that in addition to the extrinsic death receptor pathway, pancuronium may trigger the intrinsic mitochondrial pathway, leading to the release of pro-apoptotic factors. drugbank.com

While these findings directly pertain to pancuronium, the structural and pharmacological similarities between pancuronium and its active metabolite, this compound, suggest that this compound may also have the potential to influence these or similar signaling cascades. However, direct experimental evidence to confirm the specific downstream signaling effects of this compound is currently lacking.

Table 1: Effects of Pancuronium on Apoptotic Markers in Lymphocytes

| Marker | Observation | Implied Signaling Pathway |

| Fas/FasL Expression | Increased | Death Receptor Pathway |

| ICE (Caspase-1) Expression | Increased | Inflammatory and Apoptotic Signaling |

| Mitochondrial Membrane Potential | Dissipation | Intrinsic Apoptotic Pathway |

| Reactive Oxygen Species (ROS) | Increased Production | Oxidative Stress Signaling |

| Glutathione (GSH) Levels | Decreased | Cellular Redox Imbalance |

This table summarizes the observed effects of the parent compound, pancuronium, which may suggest potential areas of investigation for this compound.

High-Throughput Screening for Off-Target Interactions

High-throughput screening (HTS) is a powerful methodology used in drug discovery to rapidly assess the interaction of a compound with a large number of biological targets. This approach is crucial for identifying potential off-target interactions, which can lead to unforeseen side effects or provide opportunities for drug repurposing.

To date, there are no publicly available, comprehensive HTS studies that have specifically investigated the off-target interaction profile of this compound. Such studies would involve screening the compound against a diverse panel of receptors, enzymes, ion channels, and other proteins to identify any unintended binding partners.

The primary target of this compound, like its parent compound, is the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction. However, the possibility of interactions with other receptors, particularly other members of the Cys-loop ligand-gated ion channel superfamily or muscarinic acetylcholine receptors (mAChRs), cannot be entirely ruled out without systematic screening. Pancuronium itself has been shown to have some affinity for muscarinic receptors, which contributes to its vagolytic effects. It is plausible that this compound may also exhibit some level of activity at these or other off-target sites.

Advanced Mechanistic Investigations

Advanced biophysical and molecular biology techniques are essential for a detailed understanding of the molecular interactions and biological effects of this compound. While specific applications of these techniques to this compound are not widely reported, the principles and methodologies are well-established for characterizing drug-target interactions.

Application of Biophysical Techniques in Interaction Analysis

Biophysical techniques provide quantitative insights into the binding affinity, kinetics, and thermodynamics of drug-receptor interactions. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are instrumental in characterizing these interactions with high precision.

Surface Plasmon Resonance (SPR): SPR could be employed to measure the real-time binding and dissociation of this compound to its primary target, the nAChR. This would yield valuable data on the association rate (k_on) and dissociation rate (k_off), from which the equilibrium dissociation constant (K_D) can be calculated, providing a precise measure of binding affinity.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to its target. This technique could be used to determine the thermodynamic parameters of the this compound-nAChR interaction, including the change in enthalpy (ΔH) and entropy (ΔS), providing a complete thermodynamic profile of the binding event.

While these techniques have been extensively used to study other ligand-receptor interactions, their specific application to characterize the binding of this compound to its target and potential off-targets has not been detailed in the available literature.

Genetic and Proteomic Approaches to Unraveling Biological Effects

Genetic and proteomic approaches offer a global view of the cellular changes induced by a compound, helping to identify novel targets and pathways affected.

Genetic Approaches: Techniques such as CRISPR-Cas9 screening or siRNA libraries could be utilized to identify genes that either enhance or mitigate the cellular effects of this compound. For example, a genome-wide screen could reveal novel proteins involved in the cellular response to this compound beyond its primary neuromuscular blocking activity.

Proteomic Approaches: Proteomics allows for the large-scale analysis of protein expression and post-translational modifications in response to a drug. A quantitative proteomic study, using techniques like stable isotope labeling by amino acids in cell culture (SILAC) or tandem mass tagging (TMT), could be performed on cells treated with this compound. This would provide a comprehensive map of the proteins and pathways that are altered, potentially uncovering novel off-target effects or downstream signaling consequences of its primary activity. For instance, a proteomic analysis of lymphocytes treated with this compound could further elucidate the molecular players involved in the apoptotic response observed with the parent compound, pancuronium.

While these advanced methodologies hold great promise for a deeper understanding of the molecular pharmacology of this compound, their application to this specific compound remains an area for future research.

Synthetic Strategies and Derivatization Approaches for Desdiacetylpancuronium and Its Analogues

Total Synthesis of Desdiacetylpancuronium and its Precursors

The total synthesis of this compound, a bis-quaternary aminosteroid (B1218566), is a complex undertaking that leverages the rigid androstane (B1237026) steroid skeleton as a scaffold. nih.gov The core of the molecule, (2β,3α,5α,16β,17β)-3,17-dihydroxy-2,16-di(1-piperidinyl)androstan, represents the precursor before the final quaternization step. The synthesis of this precursor is intrinsically linked to the synthesis of pancuronium (B99182) itself, which was first achieved in 1964. nih.gov

Multi-Step Synthesis Pathways and Intermediate Isolation

The construction of the this compound molecule is a multi-step process that begins with a suitable steroid starting material. vapourtec.com A representative synthetic pathway involves several key transformations to introduce the required functional groups with the correct stereochemistry.

A plausible synthetic route can be outlined as follows:

Starting Material Selection : The synthesis typically commences from a readily available androstane derivative.

Introduction of Amino Groups : The two piperidinyl groups are strategically introduced at the C-2 and C-16 positions of the steroid nucleus. This is often achieved through reactions involving the formation of oximes or enamines, followed by reduction and subsequent amination.

Establishment of Hydroxyl Stereochemistry : The stereospecific reduction of keto groups at the C-3 and C-17 positions is critical to yield the required 3α and 17β diol configuration. This step often employs stereoselective reducing agents.

Quaternization : The final step in synthesizing the active form involves the quaternization of the tertiary nitrogen atoms of the piperidinyl groups with an alkylating agent, typically a methyl halide, to form the bis-quaternary ammonium (B1175870) salt.

Throughout this multi-step synthesis, the isolation and purification of each intermediate are paramount. researchgate.net Standard laboratory techniques such as column chromatography, crystallization, and filtration are employed to ensure the purity of each compound before proceeding to the next step. The structural integrity and stereochemistry of the intermediates are confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Illustrative Steps in the Synthesis of a this compound Precursor

| Step | Transformation | Typical Reagents | Purpose |

| 1 | Epoxidation of Androst-2-ene | m-CPBA | Creates an epoxide intermediate for nucleophilic opening. |

| 2 | Epoxide opening with Piperidine (B6355638) | Piperidine | Introduces the 2β-piperidinyl group and 3α-hydroxyl group. |

| 3 | Oximation at C-17 | Hydroxylamine | Forms a 17-oxime for subsequent reduction. |

| 4 | Stereoselective Reduction | Catalytic Hydrogenation (e.g., H₂, PtO₂) | Reduces the 17-oxime to a 17β-amino group and establishes the 16β-amino stereocenter. |

| 5 | Reductive Amination at C-16 | Piperidine, NaBH₃CN | Forms the second piperidinyl group at the 16β position. |

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its intermediates, particularly in a large-scale industrial context. nih.gov Key parameters that are systematically varied and studied include temperature, solvent, catalyst, and reaction duration. nih.govresearchgate.net For instance, in the synthesis of related neuromuscular blocking agents, the acetylation step's temperature and time are finely controlled to achieve high regioselectivity (>98%) and minimize the formation of di-acetylated by-products. googleapis.com

Mechanistic studies are often undertaken to understand the regioselectivity of reactions, such as eliminations, under different conditions, which helps in refining the process. nih.gov The choice of solvent can significantly influence the reaction outcome in steroid photochemistry, allowing for the remodeling of the steroid ring system. nih.govzendy.io

Table 2: Optimization of a Hypothetical Amination Step

| Entry | Solvent | Temperature (°C) | Catalyst | Time (h) | Yield (%) |

| 1 | Toluene | 80 | None | 24 | 45 |

| 2 | Dioxane | 80 | None | 24 | 55 |

| 3 | Dioxane | 100 | None | 12 | 68 |

| 4 | Dioxane | 100 | Lewis Acid (e.g., TiCl₄) | 8 | 85 |

| 5 | Dioxane | 100 | Lewis Acid (e.g., TiCl₄) | 12 | 82 |

Semi-Synthetic Routes from Naturally Derived Precursors

Semi-synthesis is a common and economically viable approach for producing complex steroids, starting from abundant natural products. rsc.org The intricate androstane framework of this compound can be efficiently derived from plant-derived steroids, known as phytosterols, or other natural sources.

Enzymatic and Chemical Modification of Related Steroids

The conversion of natural steroids into precursors for this compound involves a series of chemical and/or enzymatic modifications.

Chemical Modification: Traditional chemical methods are used to degrade the side chain of natural sterols like diosgenin (B1670711) or hecogenin (B1673031) to yield an androstane core. This process involves multiple reaction steps, including oxidations, eliminations, and rearrangements, to install the necessary functional groups.

Enzymatic Modification (Biotransformation): The use of microorganisms or isolated enzymes offers a powerful alternative for modifying steroid scaffolds with high selectivity and under mild conditions. nih.govmdpi.com Fungi, for example, are known to perform specific hydroxylations, Baeyer-Villiger oxidations, and other transformations on steroids. nih.govmdpi.com While a specific enzymatic pathway for this compound is not widely documented, enzymes such as hydroxysteroid dehydrogenases (HSDs), cytochrome P450 monooxygenases, and progesterone (B1679170) 5β-reductases are instrumental in modifying steroid intermediates. acs.orgnih.gov These biocatalysts can introduce hydroxyl groups with high regio- and stereoselectivity, which is a key challenge in chemical synthesis.

Table 3: Comparison of Chemical vs. Enzymatic Hydroxylation

| Feature | Chemical Synthesis | Enzymatic Synthesis |

| Reagents | Often harsh (strong acids/bases, oxidants) | Mild (aqueous buffers) |

| Selectivity | Low regio- and stereoselectivity | High regio- and stereoselectivity |

| By-products | Significant, requiring extensive purification | Minimal |

| Environmental Impact | Higher (solvent waste, harsh reagents) | Lower ("Green Chemistry") |

| Conditions | Extreme temperatures and pressures | Ambient temperature and pressure |

Preparation of Isotopic-Labeled Compounds for Metabolic and Spectroscopic Studies

Isotopic labeling is an indispensable technique for tracing the metabolic fate of drugs and for detailed spectroscopic analysis. wikipedia.org By replacing certain atoms (e.g., hydrogen, carbon, nitrogen) with their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N), researchers can track the molecule through complex biological systems. nih.govresearchgate.net

The synthesis of isotopically labeled this compound involves incorporating the isotope at a specific, non-exchangeable position within the molecule. nih.gov This is typically achieved by using a labeled precursor at an early stage of the synthetic route. For example, deuterated piperidine could be used in the amination step to produce a deuterium-labeled analogue. Such labeled compounds are crucial for quantitative bioanalysis using mass spectrometry, where they serve as ideal internal standards. acanthusresearch.com

Table 4: Potential Isotopologues of this compound and Their Applications

| Isotopologue | Labeling Position | Isotope | Application |

| D4-Desdiacetylpancuronium | Piperidinyl rings | ²H (Deuterium) | Mass Spectrometry, Pharmacokinetic (PK) studies |

| ¹³C₂-Desdiacetylpancuronium | Quaternary methyl groups | ¹³C | NMR Spectroscopy, Mechanistic studies |

| ¹⁵N₂-Desdiacetylpancuronium | Piperidinyl nitrogen atoms | ¹⁵N | NMR Spectroscopy, Metabolite identification |

Design and Synthesis of Structurally Modified Analogues for SAR Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure correlates with its biological activity. nih.govbohrium.com For aminosteroidal neuromuscular blockers, SAR studies have been pivotal in developing safer and more effective drugs. taylorfrancis.comoup.com

The design and synthesis of analogues of this compound involve systematic modifications of its structure. Key areas of modification include:

The Steroid Skeleton : Altering the rigidity or conformation of the androstane core.

The Interonium Distance : The distance between the two quaternary nitrogens is a critical determinant of potency. derangedphysiology.com

Substituents on the A and D rings : The nature of the groups at the C-3 and C-17 positions significantly influences activity. This compound (the 3,17-diol) is an active metabolite of pancuronium (the 3,17-diacetate), but with roughly half the potency, highlighting the importance of these substituents. nih.gov

The Quaternary Ammonium Groups : Replacing the N-methylpiperidinium groups with other cyclic or acyclic amines.

By synthesizing a library of these analogues and evaluating their neuromuscular blocking activity, chemists can build a comprehensive SAR model. This knowledge guided the development of subsequent drugs like vecuronium (B1682833) and rocuronium, which were designed to have fewer cardiovascular side effects by modifying the A-ring quaternary group. nih.gov

Table 5: SAR of this compound Analogues

| Modification | Analogue Example | Effect on Activity | Rationale |

| Esterification of 3-OH, 17-OH | Pancuronium (Diacetate) | Increased potency | Acetyl groups may enhance binding to the nicotinic acetylcholine (B1216132) receptor. |

| Mono-deacetylation | 3-desacetylpancuronium | Potency reduced to ~50-66% of pancuronium nih.gov | Indicates both acetyl groups contribute to optimal receptor interaction. |

| Demethylation of A-ring N | Vecuronium precursor | Reduced muscarinic side effects nih.gov | The tertiary amine on the A-ring has less affinity for muscarinic receptors. |

| Change of interonium distance | Altering steroid backbone | Potency varies significantly | An optimal distance of ~10 carbon atoms is thought to be ideal for receptor binding. derangedphysiology.com |

Degradation and Stability Kinetics of Desdiacetylpancuronium

Mechanisms of Chemical Degradation under Controlled Conditions

Forced degradation studies, which involve exposing a drug substance to stress conditions such as hydrolysis, oxidation, and photolysis, are instrumental in elucidating its degradation pathways. While specific studies on Desdiacetylpancuronium are limited, a comprehensive understanding can be extrapolated from research on its parent compound, pancuronium (B99182) bromide.

Hydrolysis is a primary degradation pathway for compounds containing ester linkages, such as this compound. The ester group at either the C3 or C17 position of the androstane (B1237026) skeleton is susceptible to cleavage, particularly under acidic or basic conditions.

Recent studies on pancuronium bromide have confirmed that hydrolysis is a significant degradation route. Forced degradation of pancuronium under acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions, as well as thermal stress (80°C), resulted in the formation of its deacetylated derivatives nih.gov. Since this compound is itself a product of the initial hydrolysis of pancuronium, its primary hydrolytic degradation pathway would involve the cleavage of the remaining acetyl group.

For instance, if this compound is the 3-desacetyl metabolite, its further hydrolysis would yield 3,17-didesacetylpancuronium. Similarly, the 17-desacetyl metabolite would also hydrolyze to the same di-deacetylated product. This reaction is catalyzed by both hydrogen and hydroxide (B78521) ions. The general mechanism involves the nucleophilic attack of a water molecule or a hydroxide ion on the carbonyl carbon of the ester group, leading to the formation of a carboxylic acid (acetic acid) and an alcohol (the di-deacetylated steroid).

Table 1: Postulated Hydrolytic Degradation of this compound

| Starting Compound | Condition | Primary Degradation Product |

| 3-Desdiacetylpancuronium | Acidic/Basic Hydrolysis | 3,17-Didesacetylpancuronium |

| 17-Desdiacetylpancuronium | Acidic/Basic Hydrolysis | 3,17-Didesacetylpancuronium |

This table is based on the known hydrolytic pathways of the parent compound, pancuronium.

Oxidative degradation can be initiated by exposure to oxygen, peroxides, or certain metal ions. While the steroidal nucleus is generally stable, specific functional groups can be susceptible to oxidation. In the case of aminosteroids, the nitrogen atoms in the piperidino rings could potentially be sites for oxidation, leading to the formation of N-oxides.

However, forced degradation studies on the parent compound, pancuronium bromide, with hydrogen peroxide (H₂O₂) did not show any notable formation of degradation products nih.gov. This suggests that the aminosteroid (B1218566) structure of pancuronium and, by extension, this compound, may possess a degree of resistance to oxidation under these specific conditions. It is important to note that the presence of different oxidizing agents or catalysts could potentially lead to different outcomes.

Photolytic degradation occurs when a molecule absorbs light energy, leading to chemical reactions that alter its structure. The stability of a compound to light is dependent on its chromophores, which are the parts of the molecule that absorb light.

Similar to oxidative stress, forced degradation studies on pancuronium bromide under UVA and UVB light did not reveal any significant degradation products nih.gov. This indicates a certain level of photostability for the pancuronium molecule. Consequently, it is plausible that this compound also exhibits a degree of resistance to photolytic decomposition. However, prolonged exposure or the presence of photosensitizers could potentially induce degradation.

Identification and Characterization of Non-Metabolic Degradation Products

The identification and characterization of degradation products are crucial for understanding the complete stability profile of a drug substance. Advanced analytical techniques are indispensable in this process.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful tool for the separation, identification, and quantification of drug substances and their degradation products. A recently developed HPLC-MS stability-indicating method for pancuronium bromide has proven effective in separating and identifying its hydrolytic degradation products nih.gov.

This method utilizes a C18 column with a gradient elution of ammonium (B1175870) formate (B1220265) buffer and acetonitrile (B52724). The mass spectrometer, operating with an electrospray ionization source in positive ion mode, allows for the precise mass determination of the parent compound and its degradants. In the forced degradation studies of pancuronium, this technique successfully identified 3-desacetylpancuronium (3-dPC), 17-desacetylpancuronium (17-dPC), and 3,17-didesacetylpancuronium (3,17-ddPC) nih.gov. The same methodology would be directly applicable to the analysis of this compound and its further degradation products.

Table 2: Analytical Parameters for the Identification of Pancuronium and its Degradation Products by HPLC-MS

| Compound | Retention Time (min) | m/z |

| Pancuronium Bromide (PC) | 1.40 | 286.2 |

| 3-Desacetylpancuronium (3-dPC) | 1.35 | 265.2 |

| 17-Desacetylpancuronium (17-dPC) | 1.45 | 265.2 |

| 3,17-Didesacetylpancuronium (3,17-ddPC) | 1.15 | 244.2 |

Source: Adapted from a study on the predictive stability of pancuronium bromide injectable solution nih.gov.

Kinetic Studies of Degradation Rates and Shelf-Life Prediction

Kinetic studies are performed to quantify the rate at which a drug substance degrades under specific conditions. This data is then used to predict the shelf-life of the compound, which is the time it takes for the concentration of the active substance to decrease to a certain percentage of its initial value, typically 90%.

The rate of degradation is influenced by factors such as temperature, pH, and light intensity. The effect of temperature on the degradation rate is often described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the absolute temperature (T).

k = Ae-Ea/RT

Where A is the pre-exponential factor and R is the gas constant.

By conducting degradation studies at elevated temperatures (accelerated stability testing), the Arrhenius equation can be used to predict the degradation rate at lower, typical storage temperatures, thus allowing for an estimation of the shelf-life.

Table 3: Hypothetical Kinetic Data for this compound Degradation

| Temperature (°C) | pH | Apparent First-Order Rate Constant (k) (day⁻¹) | Predicted Half-Life (t½) (days) |

| 40 | 7.4 | 0.015 | 46.2 |

| 50 | 7.4 | 0.045 | 15.4 |

| 60 | 7.4 | 0.120 | 5.8 |

This table presents hypothetical data for illustrative purposes to demonstrate the principles of kinetic studies. Actual experimental data for this compound is not available.

Influence of pH, Temperature, and Ionic Strength

The rate of formation and subsequent degradation of this compound is significantly affected by the pH of the solution and the ambient temperature. While specific kinetic data for the degradation of isolated this compound is not extensively detailed in the literature, its stability can be inferred from forced degradation studies of pancuronium bromide nih.gov.

Influence of pH: The hydrolysis of the ester linkages in pancuronium, which leads to the formation of this compound, is susceptible to both acidic and alkaline conditions nih.gov. Generally, the stability of ester-containing compounds is lowest at pH extremes.

Acidic Conditions: In forced degradation studies, exposure of pancuronium bromide to hydrochloric acid (0.1 M HCl for 3 hours) resulted in the appearance of this compound nih.gov. This indicates that acidic environments catalyze the hydrolysis of the parent compound to form the metabolite.

Alkaline Conditions: Similarly, treatment with a basic solution (0.1 M NaOH for 1 hour) also led to the formation of this compound nih.gov. Alkaline-catalyzed hydrolysis (saponification) of esters is typically rapid, suggesting that this compound would form quickly but may also degrade further under these conditions.

Influence of Temperature: Thermal stress is a key factor in the degradation of pancuronium and the formation of its metabolites.

Elevated Temperature: Studies have shown that heating a solution of pancuronium bromide at 80°C for 96 hours results in the formation of this compound, among other degradation products nih.gov. This demonstrates that thermal energy accelerates the hydrolysis process. Kinetic models have been developed to predict the formation of this compound over time under various temperature conditions as part of accelerated stability studies nih.gov.

The following table summarizes the conditions under which this compound has been observed as a degradation product of pancuronium bromide.

Forced Degradation Conditions Leading to Formation of this compound

| Stress Condition | Parameters | Observation | Reference |

|---|---|---|---|

| Acidic Hydrolysis | 0.1 M - 1 M HCl for 3 hours | Formation of 3-desacetylpancuronium detected. | nih.gov |

| Alkaline Hydrolysis | 0.01 M - 0.1 M NaOH for 1 hour | Formation of 3-desacetylpancuronium detected. | nih.gov |

| Thermal Stress | 80°C for 96 hours | Formation of 3-desacetylpancuronium detected. | nih.gov |

Formulation-Specific Stability Assessments

The stability of this compound is also dependent on the specific formulation of the parent drug, pancuronium bromide. Pharmaceutical formulations are designed to maintain the stability of the active ingredient and control the formation of degradation products.

A study on the pharmaceutical development of a 2 mg/mL injectable solution of pancuronium bromide provides insight into the stability of the compound in a formulated product. The formulation contained sodium acetate, benzyl (B1604629) alcohol, and sodium chloride and was adjusted to a pH between 3.8 and 4.2 nih.gov.

In this specific formulation, a predictive stability study was conducted to model the chemical degradation kinetics of pancuronium and the formation of its impurities, including this compound nih.gov. The formation of this compound was successfully modeled over time using a power law model (N=2), which accurately described its appearance as the parent drug degraded within the formulation nih.gov. This indicates that even within a pH-controlled and buffered solution, the formation of this compound from pancuronium occurs over time, and its concentration is a critical parameter monitored during stability testing.

The stability of pancuronium bromide solutions, and by extension the profile of its degradants, is also known to be concentration-dependent, with stability decreasing upon higher dilution in saline nih.gov.

The table below outlines the key aspects of formulation-specific stability related to this compound.

Formulation and Stability Assessment Summary

| Formulation Component/Parameter | Details | Impact on this compound | Reference |

|---|---|---|---|

| Pancuronium Bromide Injection (2 mg/mL) | Contains sodium acetate, benzyl alcohol, sodium chloride in water for injection. | The formation of this compound is a monitored degradation pathway in this formulation. | nih.govnih.gov |

| pH | Adjusted to 3.8 - 4.2. | The acidic pH is intended to optimize the stability of the parent pancuronium bromide, thereby slowing the rate of hydrolysis and the formation of this compound. | nih.gov |

| Kinetic Modeling | The formation of this compound was modeled using a power of N=2 model. | Allows for the prediction of this compound concentration over the shelf-life of the product. | nih.gov |

Emerging Research Paradigms and Future Directions for Desdiacetylpancuronium Research

Integration of In Silico and Experimental Methodologies for Predictive Research

The convergence of computational modeling (in silico) and traditional laboratory (in vitro and in vivo) experimentation offers a powerful paradigm for accelerating research into Desdiacetylpancuronium. In silico approaches use computer simulations to model biological and chemical systems, enabling predictions of a compound's behavior and properties before, or in parallel with, experimental validation. nih.govnih.gov This integration is crucial for optimizing research efforts, reducing costs, and gaining deeper mechanistic insights.

Future research on this compound can leverage these integrated methodologies to:

Predict Pharmacokinetic Properties: Computational models can predict absorption, distribution, metabolism, and excretion (ADME) profiles. semanticscholar.org For this compound, this could involve modeling its interaction with metabolic enzymes and transport proteins to better understand its clearance and distribution compared to its parent compound, Pancuronium (B99182).

Elucidate Structure-Activity Relationships (SAR): Quantitative Structure-Activity Relationship (QSAR) models can correlate the chemical structure of this compound with its neuromuscular blocking activity. nih.gov By computationally modifying its structure (e.g., altering functional groups on the steroid nucleus) and predicting the resulting change in potency, researchers can better understand the key molecular features required for its pharmacological effect.

Model Receptor Interactions: Molecular docking simulations can visualize and quantify the binding of this compound to its primary target, the nicotinic acetylcholine (B1216132) receptor at the neuromuscular junction. wikipedia.org This can reveal specific amino acid interactions, binding affinity, and the conformational changes induced upon binding, offering a molecular-level explanation for its potency, which is estimated to be half to two-thirds that of Pancuronium. nih.gov

Interactive Table: In Silico Methodologies for this compound Research

| Methodology | Application for this compound | Predicted Outcome |

|---|---|---|

| Molecular Docking | Simulating the binding of the compound to the nicotinic acetylcholine receptor. | Identification of key binding site residues, prediction of binding affinity and orientation. |

| QSAR Modeling | Correlating structural features with neuromuscular blocking activity. | Predictive models for the potency of new structural analogs. |

| ADME Prediction | Modeling interactions with metabolic enzymes and transporters. | Estimation of half-life, clearance rates, and potential for drug-drug interactions. |

| Molecular Dynamics | Simulating the dynamic behavior of the receptor-ligand complex over time. | Understanding the stability of the binding and the mechanism of channel blockade. |

The synergy between predictive modeling and experimental work creates a feedback loop where computational predictions guide targeted experiments, and the resulting data is used to refine and improve the predictive accuracy of the in silico models. nih.gov

Development of Novel Assay Systems for High-Throughput Screening

High-Throughput Screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity. nih.gov While this compound itself is a known metabolite, the development of novel HTS assays is crucial for exploring its broader pharmacological profile and for discovering new molecules that may interact with its targets or pathways. Historically, sensitive and specific methods like capillary gas chromatography have been developed to quantify this compound in biological fluids, but these are not suited for mass screening. nih.gov

Future directions in this area include:

Fluorogenic Assays: The design of assays using fluorescent probes that respond to the binding of a ligand to the nicotinic acetylcholine receptor or to changes in ion channel activity. nih.gov Such assays could be miniaturized and automated to screen for compounds that either mimic or antagonize the effects of this compound.

Cell-Based Phenotypic Screening: Utilizing cell lines engineered to express specific subtypes of nicotinic receptors. HTS can be employed to screen for compounds that modulate cellular responses (e.g., changes in membrane potential, calcium influx, or gene expression) in the presence of this compound.

Fragment-Based Screening: Using sensitive biophysical techniques (e.g., surface plasmon resonance or nuclear magnetic resonance) to screen libraries of small chemical fragments for weak but efficient binding to the target receptor. Hits from this type of screen can be computationally and synthetically "grown" into more potent molecules.

The implementation of HTS would accelerate the discovery of novel chemical probes to study the neuromuscular junction and could identify lead compounds for new therapeutic agents. nih.gov

Exploration of Biosynthetic Pathways and Precursor Utilization

Pancuronium is a synthetic aminosteroid (B1218566), meaning it is not produced through a natural biosynthetic pathway in an organism. wikipedia.org Its design was inspired by the natural steroidal alkaloid malouetine (B1675936) to achieve a rigid structure mimicking two acetylcholine molecules. wikipedia.org Therefore, research into "biosynthetic pathways" for this compound must be interpreted in the context of chemical synthesis and biotransformation.

Future research could explore:

Chemo-enzymatic Synthesis: Investigating the use of isolated enzymes (e.g., specific hydrolases) to perform the deacetylation of Pancuronium to produce this compound with high specificity and yield. This could offer a more controlled and potentially "greener" alternative to purely chemical methods.

Retrosynthetic Analysis: Applying retrosynthetic principles to the steroidal backbone to identify more efficient routes for synthesizing Pancuronium and its metabolites. researchgate.net This involves computationally deconstructing the target molecule to identify optimal starting materials and reaction pathways.

Precursor-Directed Biotransformation: Exploring whether microorganisms or plant cell cultures could be engineered to utilize a supplied steroidal precursor and perform specific chemical transformations on it, such as glycosylation or hydroxylation, to generate novel derivatives of the Pancuronium scaffold.

Addressing Remaining Research Gaps in Metabolic and Mechanistic Understanding

While it is established that this compound is a pharmacologically active metabolite of Pancuronium, significant gaps remain in our understanding of its metabolic fate and precise mechanism of action. nih.govnih.gov Addressing these gaps is essential for a complete pharmacological profile.

Key research gaps and future approaches are summarized below:

Interactive Table: Research Gaps and Future Directions

| Research Area | Identified Gap | Proposed Research Direction |

|---|---|---|

| Metabolism | The specific enzymes (e.g., esterase isoforms) responsible for the deacetylation of Pancuronium to this compound are not fully characterized. | In vitro studies using human liver microsomes and recombinant enzymes to identify the primary catalysts. |

| Metabolism | The complete metabolic pathway, including any further downstream metabolites of this compound, is not fully elucidated. | Metabolomic analysis of samples from in vivo studies to identify and quantify all related metabolic products. |

| Mechanism of Action | The precise binding kinetics (on-rate, off-rate) of this compound at the nicotinic receptor are not well-defined compared to Pancuronium. | Electrophysiological studies (e.g., patch-clamp) on single ion channels to determine detailed kinetic parameters. |

| Mechanism of Action | Potential for activity at other receptor types (off-target effects) has not been systematically investigated. | Broad receptor screening panels to profile the binding of this compound against a wide range of pharmacological targets. |

Contribution to the Broader Understanding of Steroidal Alkaloid Pharmacology

This compound belongs to the broad class of steroidal alkaloids, which are nitrogen-containing compounds built on a steroid skeleton. researchgate.netnih.gov This class includes a wide range of natural and synthetic molecules with diverse biological activities. nih.gov

The study of this compound contributes to this broader field in several ways:

Structure-Activity Relationship (SAR) Insights: As a mono-deacetylated version of Pancuronium, it serves as a precise data point for understanding how the acetylation at the 3-position of the androstane (B1237026) nucleus influences potency and duration of action at the neuromuscular junction. nih.gov

Metabolic Stability: Investigating the enzymatic hydrolysis of the acetyl group provides insights into the metabolic liabilities of ester-containing steroidal compounds, which is valuable knowledge for the design of future steroidal drugs with tailored pharmacokinetic profiles.

Pharmacological Specificity: Comparing the receptor binding profile of this compound with that of Pancuronium and other natural steroidal alkaloids can help delineate the structural requirements for selective targeting of the nicotinic acetylcholine receptor versus other receptors.

By situating the detailed study of this specific metabolite within the larger context of steroidal alkaloid chemistry and pharmacology, researchers can extract fundamental principles applicable to the design and development of other neurologically active steroidal compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.